molecular formula C19H21NO4S B6957346 N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

Cat. No.: B6957346
M. Wt: 359.4 g/mol
InChI Key: DRHLNDQSDACHTI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, furan, and thiochromene moieties

Properties

IUPAC Name

N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-13(17-6-4-11-24-17)20(14-8-9-14)19(21)16-10-12-25(22,23)18-7-3-2-5-15(16)18/h2-7,11,13-14,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHLNDQSDACHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N(C2CC2)C(=O)C3CCS(=O)(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiochromene core, followed by the introduction of the furan and cyclopropyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the thiochromene moiety can be reduced to form alcohols.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-cyclopropyl-N-[1-(furan-2-yl)ethyl]-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to its combination of cyclopropyl, furan, and thiochromene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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